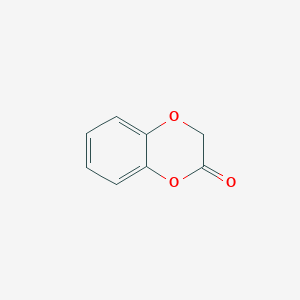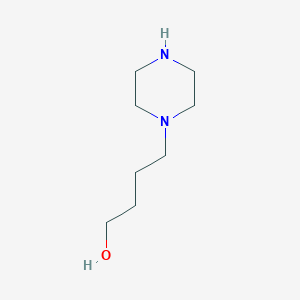
3-(Chloromethyl)-5-(2-furyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-(2-furyl)isoxazole is an organic compound that features a chloromethyl group attached to an isoxazole ring, which is further substituted with a 2-furyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-furyl)isoxazole typically involves the reaction of 2-furyl isocyanide with chloromethyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-5-(2-furyl)isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or ethers.
Oxidation Reactions: Formation of furanones or other oxygenated derivatives.
Reduction Reactions: Formation of isoxazolines or isoxazolidines.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-(2-furyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-(2-furyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan and isoxazole rings may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-(2-thienyl)isoxazole: Similar structure but with a thiophene ring instead of a furan ring.
3-(Bromomethyl)-5-(2-furyl)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-5-(2-pyridyl)isoxazole: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-(Chloromethyl)-5-(2-furyl)isoxazole is unique due to the presence of both a chloromethyl group and a furan ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(furan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDVOPXIOKAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407165 |
Source


|
| Record name | 3-(chloromethyl)-5-(2-furyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848658-70-8 |
Source


|
| Record name | 3-(chloromethyl)-5-(2-furyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)



![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)





![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
